6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester
CAS No.:
Cat. No.: VC13582947
Molecular Formula: C7H7N3O4
Molecular Weight: 197.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7N3O4 |
---|---|
Molecular Weight | 197.15 g/mol |
IUPAC Name | methyl 6-nitramidopyridine-3-carboxylate |
Standard InChI | InChI=1S/C7H7N3O4/c1-14-7(11)5-2-3-6(8-4-5)9-10(12)13/h2-4H,1H3,(H,8,9) |
Standard InChI Key | BJBFURUSYCTTOD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C(C=C1)N[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=CN=C(C=C1)N[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The IUPAC name for this compound is methyl 6-nitramidopyridine-3-carboxylate, reflecting its substitution pattern. The pyridine ring’s electronic environment is significantly altered by the nitroamino group, which introduces both electron-withdrawing (via the nitro group) and electron-donating (via the amino group) effects. This duality creates a polarized system that influences reactivity in nucleophilic and electrophilic reactions.
Molecular Geometry and Bonding
The canonical SMILES representation (COC(=O)C₁=CN=C(C=C₁)NN+[O⁻]) highlights the ester carbonyl group at position 3 and the nitroamino group at position 6. X-ray crystallography of analogous pyridine derivatives (e.g., methyl nicotinate) reveals planar geometry with bond lengths consistent with aromatic C-C (1.39 Å) and C-N (1.34 Å) bonds . The nitro group’s resonance effects likely shorten the N-N bond in the nitroamino moiety, enhancing stability.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₇H₇N₃O₄ |
Molecular Weight | 197.15 g/mol |
IUPAC Name | Methyl 6-nitramidopyridine-3-carboxylate |
SMILES | COC(=O)C₁=CN=C(C=C₁)NN+[O⁻] |
InChIKey | BJBFURUSYCTTOD-UHFFFAOYSA-N |
Synthesis Pathways and Reaction Mechanisms
Direct Nitration-Amination Strategy
Physicochemical Properties and Reactivity
Solubility and Stability
The compound is sparingly soluble in water due to its nonpolar pyridine core but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group posing a risk of exothermic decomposition under high heat.
Tautomerism and Resonance Effects
The nitroamino group exhibits tautomeric equilibria between nitroimino (–N=N+O₂⁻) and nitramino (–NH–NO₂) forms. Nuclear magnetic resonance (NMR) studies of similar compounds reveal downfield shifts for protons adjacent to nitro groups (δ 8.5–9.0 ppm in ¹H NMR), confirming electron withdrawal .
Analytical Characterization Techniques
Spectroscopic Methods
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FT-IR Spectroscopy: Stretching vibrations at 1,535 cm⁻¹ (N–H bend) and 1,660 cm⁻¹ (C=O ester) confirm functional groups .
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¹H NMR: Key signals include δ 3.90 (s, 3H, OCH₃), δ 8.20 (d, 1H, H-4), and δ 8.80 (d, 1H, H-2) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 197.15 [M+H]⁺.
Applications in Pharmaceutical and Materials Science
Energetic Materials Development
Nitroamino compounds are explored as low-sensitivity explosives due to their high nitrogen content (21.3% for C₇H₇N₃O₄) and thermal stability. Computational studies predict a detonation velocity of 7,200 m/s, comparable to RDX.
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